molecular formula C10H15Cl2N B1426032 2-(4-Chlorophenyl)-2-methylpropylamine HCl CAS No. 1002557-04-1

2-(4-Chlorophenyl)-2-methylpropylamine HCl

Cat. No. B1426032
CAS RN: 1002557-04-1
M. Wt: 220.14 g/mol
InChI Key: SAMRMCHVQOVZQK-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-2-methylpropylamine HCl” is a type of organic compound known as an amine, which contains a nitrogen atom with a lone pair of electrons . The “2-(4-Chlorophenyl)” part indicates the presence of a chlorophenyl group at the second carbon atom in the propylamine chain .


Synthesis Analysis

While specific synthesis methods for “2-(4-Chlorophenyl)-2-methylpropylamine HCl” were not found, similar compounds are often synthesized through methods such as aminomethylation or reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its molecular structure. For example, similar compounds like chlorophenols are solids at room temperature .

Scientific Research Applications

Antimicrobial Activity

2-(4-Chlorophenyl)-2-methylpropylamine HCl: has been studied for its potential as an antimicrobial agent. The presence of the chlorophenyl group is known to contribute to antimicrobial properties, which can be harnessed in the development of new medications to combat resistant strains of bacteria and fungi .

Anticancer Research

This compound is also being explored for its anticancer properties. Research indicates that derivatives of this compound may have applications in inhibiting the growth of cancer cells, particularly in the case of breast cancer cell lines. Molecular docking studies suggest that these compounds can bind effectively to cancer cell receptors, indicating potential for future drug development .

Antileishmanial Agents

The related compound, (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one , has shown promise as a chemotherapeutic agent for leishmaniasis, a neglected tropical disease. By synthesizing similar compounds with halogenated chalcones, researchers aim to develop better treatments for this disease, leveraging the antiparasitic properties of these molecules .

Antiviral Applications

Indole derivatives, which share a similar structural motif with 2-(4-Chlorophenyl)-2-methylpropylamine HCl , have demonstrated significant antiviral activities. These activities include inhibitory effects against influenza A and Coxsackie B4 virus. The compound’s structure could be modified to enhance these properties for use in antiviral drugs .

Anti-inflammatory Potential

Compounds with a chlorophenyl moiety have been associated with anti-inflammatory effects. This suggests that 2-(4-Chlorophenyl)-2-methylpropylamine HCl could be a candidate for the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation .

Neurological Research

The structural similarity of 2-(4-Chlorophenyl)-2-methylpropylamine HCl to known neurotransmitters suggests potential applications in neurological research. It could be used to study neurotransmitter pathways or develop drugs that target neurological disorders, such as depression or anxiety .

Safety And Hazards

The safety and hazards associated with “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its specific properties. For example, similar compounds like 4-chlorophenol can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its potential applications. For example, if it shows promise as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMRMCHVQOVZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-methylpropylamine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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